3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide

medicinal chemistry ADME prediction halogen bonding

SAR inconsistency and metabolic unpredictability undermine project timelines. This 2-chloro-6-fluorophenyl propanamide provides a structurally rigid, halogen-defined reference point for benzodioxin-based probe development. - Distinct halogen-π binding mode orthogonal to sulfonamide-type COX inhibitors, enabling mechanistic deconvolution. - Predicted 2- to 5-fold microsomal half-life advantage over unsubstituted phenyl analogs, reducing re-dosing frequency. - Propanamide linker offers an intermediate spacer for systematic comparison with acetamide/butanamide congeners. Ships ambient; ready-to-dispense solid supports reproducible dose-response workflows.

Molecular Formula C17H21ClFNO3
Molecular Weight 341.81
CAS No. 1902936-39-3
Cat. No. B2619126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chloro-6-fluorophenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide
CAS1902936-39-3
Molecular FormulaC17H21ClFNO3
Molecular Weight341.81
Structural Identifiers
SMILESC1CC2C(CC1NC(=O)CCC3=C(C=CC=C3Cl)F)OCCO2
InChIInChI=1S/C17H21ClFNO3/c18-13-2-1-3-14(19)12(13)5-7-17(21)20-11-4-6-15-16(10-11)23-9-8-22-15/h1-3,11,15-16H,4-10H2,(H,20,21)
InChIKeyDVWIWRZABHNCHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Overview of the Benzodioxin Propanamide


The target compound is a synthetic propanamide featuring a 2‑chloro‑6‑fluorophenyl ring tethered to a saturated octahydro‑1,4‑benzodioxin scaffold . This unique combination of electron‑withdrawing halogens and a conformationally restricted, oxygen‑rich bicycle distinguishes it from other benzodioxin‑containing amides. Available physicochemical predictions and limited biological data suggest potential anti‑inflammatory activity mediated through modulation of the cyclooxygenase (COX) / microsomal prostaglandin E synthase‑1 (mPGES‑1) pathway .

Chemical Probe Halogen-dependent target engagement studies Unique 2-chloro-6-fluorophenyl pattern distinguishes binding mode
Pathway Context Supports COX / mPGES-1 pathway investigation Hypothesized mechanism orthogonal to sulfonamide-type inhibitors
SAR Workflow Propanamide linker-length comparison Conformational flexibility may influence target selectivity review

Why Generic Substitution Fails for This Benzodioxin Propanamide


Even among propanamides bearing an octahydro‑1,4‑benzodioxin core, subtle variations in the aryl substituent drastically alter both physicochemical properties and biological activity profiles. For example, replacing the 2‑chloro‑6‑fluorophenyl group with an ethoxyphenyl or methylsulfonylphenyl moiety changes lipophilicity, hydrogen‑bonding capacity, and potentially target engagement . The specific halogen pattern also affects metabolic stability and off‑target liability compared to simpler phenyl or alkyl congeners [1]. Consequently, generic substitution without head‑to‑head comparator data risks invalidating experimental results and complicates SAR interpretation.

!
Halogen Pattern Mismatch

Replacing 2-chloro-6-fluorophenyl with ethoxyphenyl or methylsulfonylphenyl shifts lipophilicity and target engagement profile, invalidating SAR comparisons.

Class-level inference; experimental validation required
!
Linker Length Critical

Propanamide-to-acetamide substitution alters conformational reach and may shift binding affinity for targets with deeper hydrophobic pockets.

No experimental binding data; structural comparison only
!
Metabolic Profile Divergence

Unsubstituted phenyl analogs lack halogen blocking of CYP metabolism, likely shortening microsomal half-life and altering assay exposure profiles.

Predicted difference; not experimentally confirmed for this scaffold

Differentiation of This Compound from Closest Analogs


Halogen Effect on Lipophilicity and Permeability

Compared to the 2‑ethoxyphenyl analog (CAS 1902906‑89‑1), the 2‑chloro‑6‑fluorophenyl derivative is predicted to exhibit higher lipophilicity due to the replacement of the oxygen‑linked ethyl group with halogen atoms. This shift is expected to enhance passive membrane permeability while reducing hydrogen‑bond donor/acceptor interactions . The ethoxy derivative contains an additional rotatable bond and a potential metabolic soft spot (O‑dealkylation), potentially making the halogenated variant more metabolically stable.

Lipophilicity Shift
Class-level inference
Estimated ΔlogP ≈ +0.6 to +1.0 log units
Target: predicted logP 3.4–3.8 vs. Comparator: 2.8–3.2
May enhance passive permeability for intracellular target engagement
In silico prediction; no experimental logP data available
medicinal chemistry ADME prediction halogen bonding

Linker Length: Propanamide vs. Acetamide

The target compound contains a three‑carbon propanamide linker, whereas 2‑(2‑chloro‑6‑fluorophenyl)‑N‑(octahydro‑1,4‑benzodioxin‑6‑yl)acetamide (CAS not assigned) features a two‑carbon acetamide linker . The additional methylene unit in the propanamide increases conformational flexibility and may allow the aryl ring to occupy a deeper hydrophobic pocket in target proteins. This difference is critical for modulating binding affinity and selectivity across protein targets.

Linker Flexibility
Class-level inference
Propanamide (3C) vs. Acetamide (2C)
One additional rotatable bond; ~1.5–2.0 Å greater aryl reach
Supports deeper pocket binding and selectivity context review
Structural SMILES comparison; binding data not available
structure-activity relationship linker optimization enzyme inhibition

Metabolic Stability via Halogen Substitution

The presence of both chlorine and fluorine on the phenyl ring is expected to reduce the rate of oxidative metabolism compared to unsubstituted phenyl analogs. Fluorine, in particular, blocks para‑hydroxylation, and chlorine can redirect metabolism away from the ring [1]. In contrast, the unsubstituted phenyl analog (N‑(octahydro‑1,4‑benzodioxin‑6‑yl)‑3‑phenylpropanamide) lacks these protective halogens and is predicted to undergo more rapid Phase I metabolism .

Metabolic Stability
Class-level inference
Estimated 2- to 5-fold increase in microsomal half-life
Halogenated target vs. unsubstituted phenyl comparator
Longer residence time in in vitro assays; supports exposure model interpretation
Class-level halogen effect prediction; experimental confirmation needed
metabolic stability cytochrome P450 halogen effect

COX/mPGES-1 Pathway Hypothesis

Preliminary mechanistic hypotheses propose that the target compound inhibits the COX / mPGES‑1 inflammatory pathway . While quantitative IC50 values are not yet publicly available, the dual halogenation pattern (Cl and F) is reminiscent of known COX‑2 selective inhibitors that exploit halogen‑π interactions in the enzyme active site. In contrast, the 4‑methylsulfonylphenyl analog (a known COX‑2 pharmacophore) likely binds through a different orientation, making the target compound a complementary tool for probing halogen‑dependent binding modes.

COX/mPGES-1 Hypothesis
Supporting evidence
Proposed halogen-mediated binding mode
Orthogonal to sulfone-mediated COX-2 binding (methylsulfonyl analog)
Supports mechanistic deconvolution of inflammatory pathway endpoints
Hypothesis only; quantitative IC50 data not available; validation required
anti-inflammatory COX inhibition mPGES‑1

Application Scenarios for This Compound


Halogen-Dependent Target Engagement Probe

The unique 2‑chloro‑6‑fluorophenyl group makes this compound a valuable probe for studying halogen‑π and halogen‑bonding interactions in protein‑ligand complexes. Researchers investigating the role of halogen substituents in modulating binding affinity and selectivity can use this compound as a tool to compare against non‑halogenated or mono‑halogenated analogs .

ADME Metabolic Stability Benchmarking

Owing to the predicted metabolic stabilization conferred by the chlorine and fluorine atoms, this compound can serve as a benchmark for assessing the impact of halogenation on microsomal stability within a benzodioxin‑propanamide series. It allows direct comparison with ethoxy, methyl, or unsubstituted phenyl derivatives to quantify the metabolic advantage of halogen substitution .

Anti-Inflammatory Pathway Deconvolution

Based on the hypothesized COX / mPGES‑1 inhibitory mechanism, this compound can be employed in cellular assays (e.g., LPS‑stimulated PBMCs or RAW264.7 macrophages) to probe the relative contribution of mPGES‑1 versus COX‑1/COX‑2 in prostaglandin E2 production. Its distinct structural features enable orthogonal pharmacological analysis alongside traditional NSAIDs .

Linker-Length SAR Exploration

The propanamide linker provides an intermediate spacer length that can be systematically compared with acetamide (shorter) and butanamide (longer) analogs. Medicinal chemistry teams optimizing linker geometry for a specific target can use this compound as a reference point for understanding the impact of one additional methylene unit on potency, selectivity, and physicochemical properties .

Application
Selection Property
Validation Focus
Halogen-dependent target engagement probe
Unique 2-chloro-6-fluorophenyl binding motif
Halogen-π interaction and selectivity profile review
ADME metabolic stability benchmarking
Predicted CYP metabolic blocking by halogens
Microsomal half-life comparison within benzodioxin series
Anti-inflammatory pathway deconvolution
Hypothesized COX / mPGES-1 modulation
PGE2 production endpoint in cellular inflammatory models
Linker-length SAR exploration
Propanamide (3C) spacer geometry
Potency and selectivity shift relative to acetamide/butanamide analogs

All applications require experimental validation; quantitative enzymatic and binding data are not yet publicly available.

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